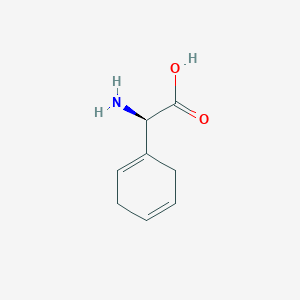

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJJTCGQCRGNOL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCC(=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254854 | |

| Record name | (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26774-88-9 | |

| Record name | (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26774-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydrophenylglycine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026774889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-aminocyclohexa-1,4-diene-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROPHENYLGLYCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451NQ27TG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide

CAS Number: 26774-88-9

This technical guide provides an in-depth overview of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic amino acid notable for its role as a key intermediate in the synthesis of various pharmaceutical compounds, particularly semi-synthetic cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a chiral molecule with the following key properties:

| Property | Value | Reference |

| CAS Number | 26774-88-9 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 297 °C (decomposes) | [3] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 279.4 ± 40.0 °C | [3] |

Synthesis

The synthesis of this compound can be achieved through the reduction of D-2-aminophenylacetic acid. A notable method is the Birch reduction, which avoids the use of expensive reagents like metallic lithium.

Experimental Protocol: Birch Reduction of D-2-Aminophenylacetic Acid[1]

Materials:

-

D-2-aminophenylacetic acid

-

Liquid ammonia

-

Water

-

Metallic sodium

-

Sulfuric acid or hydrochloric acid (for pH adjustment)

Procedure:

-

In a reaction vessel equipped for low-temperature reactions, prepare a mixture of liquid ammonia and water with a weight ratio of 65:35 to 82:18.

-

For each mole of D-2-aminophenylacetic acid, use 3 to 5.5 kg of the liquid ammonia/water mixture.

-

Cool the reaction mixture to a temperature between -25°C and -50°C.

-

Gradually add more than one molar equivalent of metallic sodium to the stirred reaction mixture. The metallic sodium reacts with water to generate hydrogen, which acts as the reducing agent.

-

Upon completion of the reaction, the temperature is gradually raised to evaporate the liquid ammonia, which can be recovered for reuse.

-

The remaining aqueous reaction mixture is filtered to remove any insoluble matter.

-

The pH of the clear filtrate is adjusted with an acidic substance, such as sulfuric or hydrochloric acid, to precipitate the crude D-2-amino-2-(1,4-cyclohexadienyl)acetic acid as white crystals.

-

The crude product can be further purified by recrystallization.

Logical Workflow for Birch Reduction:

Caption: Workflow for the synthesis of this compound via Birch reduction.

Analytical Methods

The characterization and purity assessment of this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method for determining the enantiomeric purity of this compound. A typical workflow involves:

-

Column: A chiral stationary phase column is used to separate the enantiomers.

-

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol with an acidic or basic modifier, is used.

-

Detection: UV detection is commonly employed, as the cyclohexa-1,4-diene moiety provides a chromophore.

Workflow for Chiral HPLC Analysis:

Caption: General workflow for the chiral HPLC analysis of this compound.

Spectral Data

-

¹H NMR: Expected signals would include those for the vinyl protons of the cyclohexadiene ring, the methine proton at the chiral center, the methylene protons of the ring, and the broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: Carbon signals would correspond to the carboxyl group, the sp² carbons of the double bonds, the chiral methine carbon, and the sp³ carbons of the ring.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 153, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclohexadiene ring.

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in the pharmaceutical industry. Its most significant application is in the synthesis of semi-synthetic cephalosporin antibiotics. The cyclohexadienyl moiety is a key structural feature in several of these antibiotics, contributing to their antibacterial activity.

While the compound itself is not typically used as an active pharmaceutical ingredient, its incorporation into the final antibiotic structure is crucial for the drug's mechanism of action, which generally involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway (Conceptual):

The final antibiotic products synthesized from this intermediate interfere with bacterial cell wall synthesis. This can be conceptually represented as follows:

Caption: Conceptual pathway of action for cephalosporin antibiotics derived from the title compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research. Understanding these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and informing its potential as a therapeutic agent or synthetic intermediate.

Compound Identification and Structure

(R)-alpha-amino(1,4-cyclohexadienyl)acetic acid is an amino acid derivative featuring a cyclohexadiene ring. Its structure, containing both a carboxylic acid and an amino group, allows it to exist as a zwitterion in solution.[1] The specific stereochemistry, designated by (R), is crucial for its biological activity and interactions with chiral molecules like enzymes and receptors.[1]

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid[2] |

| CAS Number | 26774-88-9[1][2] |

| Molecular Formula | C₈H₁₁NO₂[1][2][3] |

| Canonical SMILES | C1C=CCC(=C1)--INVALID-LINK--N[2] |

| InChI Key | JBJJTCGQCRGNOL-SSDOTTSWSA-N[1][2] |

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

| Property | Value | Data Type |

| Molecular Weight | 153.18 g/mol [2][3] | |

| Melting Point | 297 °C (decomposition) | Predicted[4] |

| Boiling Point | 279.4 ± 40.0 °C | Predicted[4] |

| pKa (acidic) | 2.17 ± 0.10 | Predicted[4] |

| pKa (basic) | Data not available | |

| logP (Octanol-Water Partition Coefficient) | -1.9 | Computed (XLogP3)[2] |

| Solubility | Soluble in water; Insoluble in non-polar organic solvents.[5][6] | General observation for amino acids |

Experimental Protocols

Detailed experimental validation of the predicted values is crucial for any research or development application. Below are standard methodologies for determining the key physicochemical properties of amino acids.

3.1. Determination of Solubility

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is indicative of its polarity.[7][8]

-

Objective: To determine the solubility of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid in aqueous and organic solvents.

-

Materials:

-

(R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

-

Deionized water

-

0.1 M HCl

-

0.1 M NaOH

-

Ethanol

-

Chloroform

-

Test tubes and rack

-

Vortex mixer

-

-

Procedure:

-

Label a series of test tubes for each solvent.

-

Add 2 mL of each solvent to the corresponding test tube.

-

Add a small, accurately weighed amount (e.g., 5 mg) of the amino acid to each tube.

-

Vortex each tube thoroughly for 30 seconds.

-

Allow the tubes to stand for 10 minutes and observe.

-

Record the solubility as soluble, partially soluble, or insoluble based on the presence of undissolved solid.[7][9]

-

3.2. Determination of pKa via Titration

The pKa values for the ionizable groups (carboxyl and amino) can be determined experimentally by acid-base titration.[10][11] The titration curve reveals the pH at which each group is half-protonated.[10]

-

Objective: To determine the pKa values of the carboxylic acid and amino groups.

-

Materials:

-

A known concentration of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid solution

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.

-

If starting from the zwitterionic form, first titrate with 0.1 M HCl. Place the beaker on a stir plate and immerse the pH electrode.

-

Record the initial pH.

-

Add the HCl solution in small increments (e.g., 0.5 mL) from the burette, recording the pH after each addition until the pH stabilizes at a low value.

-

Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH, until the pH stabilizes at a high value.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[12]

-

3.3. Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution in biological systems.[13] While various methods exist, the shake-flask method is a traditional approach. For highly polar compounds like amino acids, specialized techniques may be required.[13][14]

-

Objective: To determine the logP of the zwitterionic form of the amino acid.

-

Materials:

-

(R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method to determine concentration (e.g., HPLC-UV)

-

-

Procedure:

-

Prepare a stock solution of the amino acid in the aqueous phase.

-

Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can aid this process.

-

Carefully collect samples from both the aqueous and organic phases.

-

Determine the concentration of the amino acid in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Visualizations

4.1. Experimental Workflow for pKa Determination

The following diagram illustrates the workflow for determining the pKa of an amino acid using acid-base titration.

4.2. Interplay of Physicochemical Properties

This diagram illustrates the logical relationships between the core physicochemical properties and their influence on a compound's behavior.

Conclusion

The physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid define its fundamental chemical and biological behavior. The presence of ionizable amino and carboxyl groups results in high polarity, reflected in its predicted low logP value and expected high aqueous solubility. These characteristics are paramount for drug development professionals, as they directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While computational predictions offer valuable initial insights, rigorous experimental determination of these properties is essential for advancing this compound in any research or development pipeline.

References

- 1. CAS 26774-88-9: (αR)-α-Amino-1,4-cyclohexadiene-1-acetic a… [cymitquimica.com]

- 2. (alphaR)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid | C8H11NO2 | CID 1268102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.p212121.com [store.p212121.com]

- 4. chembk.com [chembk.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. microbenotes.com [microbenotes.com]

- 7. sciencevivid.com [sciencevivid.com]

- 8. microbenotes.com [microbenotes.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. scribd.com [scribd.com]

- 11. echemi.com [echemi.com]

- 12. scribd.com [scribd.com]

- 13. Octan-1-ol–water partition coefficients of zwitterionic α-amino acids. Determination by centrifugal partition chromatography and factorization into steric/hydrophobic and polar components - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of the first-generation cephalosporin antibiotic, Cefradine. It is also recognized as Cefradine EP Impurity B. The purity and specific structure of this side chain and its analogs are of significant interest in pharmaceutical manufacturing and drug development to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, its key structural analogs, their synthesis, and biological relevance.

Introduction

This compound, also known as D-dihydrophenylglycine (DHPG), is a synthetic amino acid characterized by a cyclohexadiene side chain. Its primary significance lies in its role as the acyl side chain of Cefradine, a broad-spectrum β-lactam antibiotic. The biological activity of Cefradine is intrinsically linked to its molecular structure, including the stereochemistry and integrity of this side chain. Consequently, the synthesis and characterization of this compound and the identification of its structural analogs, which can arise as impurities during the manufacturing process, are crucial for quality control and regulatory compliance.

This technical guide delves into the core compound and its analogs, presenting key chemical data, detailed experimental protocols for synthesis and analysis, and an exploration of their biological context, particularly in relation to antibiotic activity.

Core Compound and Structural Analogs: A Comparative Overview

The structural analogs of this compound are primarily other impurities found in the production of Cefradine. These impurities can result from starting materials, intermediates, or degradation products. Understanding the spectrum of these related substances is vital for developing robust analytical methods to control the quality of Cefradine.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound (DHPG) | 26774-88-9 | C₈H₁₁NO₂ | 153.18 | The core compound with a cyclohexa-1,4-diene moiety. Also known as Cefradine EP Impurity B.[1][2] |

| Cephalexin | 15686-71-2 | C₁₆H₁₇N₃O₄S | 347.39 | A closely related cephalosporin where the side chain is D-phenylglycine (aromatic ring instead of a diene).[3] |

| 7-Aminodesacetoxycephalosporanic acid (7-ADCA) | 22252-43-3 | C₈H₁₀N₂O₃S | 214.24 | The core bicyclic β-lactam nucleus to which the side chain is attached.[4] |

| Cefradine Impurity C | N/A | C₁₆H₁₉N₃O₅S | 365.40 | An isomer of Cefradine, potentially differing in the stereochemistry or double bond position in the side chain.[4][5] |

| Cefradine Impurity D | N/A | C₁₆H₁₉N₃O₅S | 365.40 | Another isomer of Cefradine with similar characteristics to Impurity C.[4][5] |

| Cefradine Impurity E | 215172-75-1 | C₁₆H₁₇N₃O₅S | 363.39 | A related substance with potential modifications to the core cephalosporin structure or the side chain.[4] |

| (R)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate HCl | N/A | C₉H₁₄ClNO₂ | 203.67 | The methyl ester hydrochloride of the core amino acid, often used as a synthetic precursor.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its incorporation into Cefradine can be achieved through chemical or enzymatic routes.

Chemical Synthesis of this compound

A common method for the synthesis of the title compound is the Birch reduction of D-α-phenylglycine.[6] This reaction reduces the aromatic ring to a 1,4-diene.

Experimental Protocol: Birch Reduction of D-α-phenylglycine [7]

-

Materials: D-2-aminophenylacetic acid, liquid ammonia, sodium metal, and water as a proton donor.

-

Procedure:

-

In a reactor suitable for low-temperature reactions, condense liquid ammonia.

-

Dissolve D-2-aminophenylacetic acid in the liquid ammonia.

-

Carefully add small pieces of sodium metal to the solution while maintaining the temperature between -25°C and -50°C. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.

-

The reaction is carried out with water as the proton donor, where the weight ratio of liquid ammonia to water is maintained between 65:35 and 82:18.

-

Use 3 to 5.5 kg of the liquid ammonia and water mixture per mole of D-2-aminophenylacetic acid.

-

After the addition of sodium is complete, allow the reaction to proceed until the blue color dissipates.

-

Carefully quench the reaction by adding a proton source (e.g., ammonium chloride) until the ammonia has evaporated.

-

The resulting solid is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol), and dried under vacuum.

-

Purity can be assessed by HPLC and spectroscopic methods.

-

Enzymatic Synthesis of Cefradine

The enzymatic synthesis of Cefradine involves the coupling of the DHPG side chain (often as an activated ester, like the methyl ester) with the 7-ADCA nucleus, catalyzed by an immobilized penicillin G acylase.[8]

Experimental Protocol: Enzymatic Acylation of 7-ADCA [8][9]

-

Materials: 7-Aminodesacetoxycephalosporanic acid (7-ADCA), D-dihydrophenylglycine methyl ester hydrochloride (DHPG-ME), immobilized penicillin G acylase (e.g., from Bacillus megaterium), phosphate-citric acid buffer (pH 7.5).

-

Procedure:

-

Dissolve 7-ADCA in distilled water, adjusting the pH with a dilute NaOH solution.

-

Add DHPG-ME to the solution.

-

Add a phosphate-citric acid buffer to achieve a final volume and maintain the pH at 7.5.

-

Introduce the immobilized penicillin G acylase to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature (e.g., 25°C) with gentle agitation for several hours.

-

The progress of the reaction can be monitored by HPLC, measuring the consumption of reactants and the formation of Cefradine.

-

Upon completion, the immobilized enzyme is filtered off for reuse.

-

The product, Cefradine, is then isolated from the reaction mixture, often by crystallization through pH adjustment.

-

Biological Activity and Mechanism of Action

The primary biological significance of this compound is as a component of Cefradine. Cefradine, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[10][11]

Mechanism of Action:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefradine binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[10][11]

-

Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Specifically, they catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.

-

Cell Lysis: By inhibiting peptidoglycan synthesis, Cefradine weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death.[10]

The biological activity of Cefradine impurities and analogs is not extensively documented in publicly available literature. However, any structural modification to the side chain could potentially alter the binding affinity of the molecule to PBPs, thereby affecting its antibacterial potency. For instance, the presence of the aromatic phenylglycine side chain in Cephalexin results in a similar, but not identical, spectrum of activity compared to Cefradine. The biological activity of isolated impurities is an important area of research in drug safety and toxicology.

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis and Inhibition by β-Lactams

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by β-lactam antibiotics like Cefradine.

References

- 1. saitraders.co.in [saitraders.co.in]

- 2. (alphaR)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid | C8H11NO2 | CID 1268102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2513327B1 - Production process for cephradine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cefradine Impurity 2 | Axios Research [axios-research.com]

- 6. Cefradine - Wikipedia [en.wikipedia.org]

- 7. EP0038641B1 - Process for producing d-2-amino-2-(1,4-cyclohexadienyl) acetic acid - Google Patents [patents.google.com]

- 8. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. veeprho.com [veeprho.com]

- 11. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of D-(-)-2,5-dihydrophenylglycine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-2,5-dihydrophenylglycine is a non-proteinogenic amino acid whose primary biological significance lies in its integral role as a side chain in the first-generation cephalosporin antibiotic, Cephradine. On its own, D-(-)-2,5-dihydrophenylglycine does not exhibit significant intrinsic biological activity. However, its incorporation into the Cephradine molecule is crucial for the antibiotic's spectrum of activity and efficacy. This technical guide will provide a comprehensive overview of the biological activity of D-(-)-2,5-dihydrophenylglycine within the context of Cephradine, detailing its mechanism of action, quantitative antibacterial data, and the experimental protocols used to ascertain this information.

Introduction: The Role of D-(-)-2,5-dihydrophenylglycine in Antibiotics

D-(-)-2,5-dihydrophenylglycine, with the CAS number 26774-88-9, is a synthetic amino acid characterized by a partially saturated phenyl ring. While research into its standalone pharmacological effects is not prominent in publicly available literature, its importance in medicinal chemistry is well-established. It serves as a key building block, specifically the R1 acyl side chain, in the synthesis of the semi-synthetic cephalosporin, Cephradine.[1][2] The structure of this side chain is a critical determinant of the antibiotic's properties, including its antibacterial spectrum and stability.

The Biological Activity of Cephradine: A Consequence of its Molecular Structure

The biological activity of D-(-)-2,5-dihydrophenylglycine is expressed through the action of Cephradine. Cephradine is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[3][4][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, Cephradine's mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][6] This process is critical for bacterial survival, as the cell wall maintains the cell's structural integrity and protects it from osmotic lysis.

The key steps in this mechanism are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cephradine targets and covalently binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4][6] Peptidoglycan is the primary component of the bacterial cell wall.

-

Inhibition of Transpeptidation: The binding of Cephradine to PBPs inhibits their transpeptidase activity. This enzymatic step is responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity.[4][7]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

The D-(-)-2,5-dihydrophenylglycine side chain plays a role in the recognition and binding of the antibiotic to the active site of the PBPs, mimicking the natural D-alanyl-D-alanine substrate of the enzyme.[4][8]

Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

The signaling pathway affected by Cephradine is the bacterial cell wall synthesis pathway. This is not a signaling cascade in the traditional sense of host-cell signal transduction but rather a vital biosynthetic pathway in bacteria.

Caption: Figure 1. Mechanism of action of Cephradine.

Quantitative Data: Antibacterial Activity of Cephradine

The antibacterial activity of Cephradine, and by extension the contribution of its D-(-)-2,5-dihydrophenylglycine side chain, is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Clinical Isolates | MIC90 = 2048 | [9] |

| Staphylococcus aureus | MRSA | 50 | [10] |

| Bacillus cereus | - | 40 | [10] |

| Pseudomonas aeruginosa | - | 40 | [10] |

| Escherichia coli | Clinical Isolates | - | [11] |

| Klebsiella pneumoniae | Clinical Isolates | - | [11] |

| Enterobacter cloacae | Clinical Isolates | - | [11] |

Note: MIC values can vary depending on the specific strain and the testing methodology used. The table presents a selection of available data.

Experimental Protocols

The quantitative data for the biological activity of Cephradine is primarily determined through standardized antimicrobial susceptibility testing methods.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

Caption: Figure 2. Workflow for MIC determination by broth dilution.

Detailed Steps:

-

Preparation of Antibiotic Stock Solution: A stock solution of Cephradine is prepared in a suitable solvent.

-

Serial Dilutions: A series of two-fold dilutions of the Cephradine stock solution are made in Mueller-Hinton broth in test tubes or microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity, usually corresponding to a known colony-forming unit (CFU) per milliliter.

-

Inoculation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

-

Incubation: The inoculated tubes or plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours).

-

Reading Results: The MIC is determined as the lowest concentration of Cephradine at which there is no visible growth (turbidity) of the bacterium.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.

Workflow:

Caption: Figure 3. Workflow for the disk diffusion susceptibility test.

Detailed Steps:

-

Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: A paper disk containing a defined amount of Cephradine is placed on the agar surface.

-

Incubation: The plate is incubated under standard conditions. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

-

Measurement and Interpretation: After incubation, the diameter of the zone of no bacterial growth around the disk (the zone of inhibition) is measured. This diameter is compared to standardized tables to classify the bacterium as susceptible, intermediate, or resistant to Cephradine.

Structure-Activity Relationship (SAR) of the D-(-)-2,5-dihydrophenylglycine Side Chain

The acylamino side chain at the C-7 position of the cephalosporin nucleus is a major determinant of the antibiotic's spectrum and potency. For first-generation cephalosporins like Cephradine, the presence of a phenylglycyl-type side chain is common. The D-(-)-2,5-dihydrophenylglycine moiety in Cephradine is a variation of this theme. While detailed studies isolating the specific contribution of the dihydro- feature are not abundant, some general principles can be inferred:

-

Oral Bioavailability: The presence of the amino group on the α-carbon of the side chain is known to enhance oral absorption through intestinal peptide transporters.[2]

-

Spectrum of Activity: The overall structure of the phenylglycyl-type side chain contributes to the activity against both Gram-positive and some Gram-negative bacteria, a hallmark of first-generation cephalosporins.[12] Modifications to the phenyl ring can influence the spectrum of activity.

Conclusion

The biological activity of D-(-)-2,5-dihydrophenylglycine is fundamentally linked to its role as a structural component of the antibiotic Cephradine. It does not possess significant standalone pharmacological activity but is essential for the antibacterial efficacy of the parent molecule. The mechanism of action is the well-characterized inhibition of bacterial cell wall synthesis via the targeting of penicillin-binding proteins, leading to bacterial cell lysis. The quantitative assessment of this activity is achieved through standardized antimicrobial susceptibility testing. Future research into novel cephalosporins may further elucidate the precise structure-activity relationships of this and related side chains, potentially leading to the development of more potent and broad-spectrum antibiotics.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Structure-activity relationship of carbacephalosporins and cephalosporins: antibacterial activity and interaction with the intestinal proton-dependent dipeptide transport carrier of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Cephradine? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. What is Cephradine used for? [synapse.patsnap.com]

- 7. hereditybio.in [hereditybio.in]

- 8. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orally active 7-phenylglycyl cephalosporins. Structure-activity studies related to cefatrizine (SK&F 60771) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid: A Core Structural Moiety in Cephalosporin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid, a non-proteinogenic amino acid, serves as a critical structural component in a well-known class of antibiotics. While its intrinsic biological activity in an isolated form is not extensively documented, its incorporation as a side chain in cephalosporin antibiotics is pivotal to their antibacterial efficacy. This technical guide provides a comprehensive literature review of this compound, focusing on its physicochemical properties, synthesis, and its fundamental role in the mechanism of action of the first-generation cephalosporin, cefradine.

Introduction

(R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid, also known by synonyms such as (R)-cyclohexa-1,4-dienylglycine and D-2,5-dihydrophenylglycine, is a chiral non-proteinogenic amino acid.[1][2] Its significance in medicinal chemistry primarily stems from its role as a key acylamino side chain in the semi-synthetic antibiotic, cefradine.[3][4] Cefradine is a first-generation cephalosporin with a broad spectrum of activity against various bacterial pathogens.[5] The structure and stereochemistry of the (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid moiety are crucial for the antibiotic's ability to interact with its bacterial targets. This compound is also recognized as "Cefradine EP Impurity B," indicating its potential presence as a related substance in the final drug product.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 26774-88-9 | [1] |

| Appearance | White crystals | [6] (for related synthesis) |

| Melting Point | 280 °C (decomposition) |

Synthesis and Manufacturing

The industrial production of (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid is of significant interest due to its application in antibiotic manufacturing. A common synthetic route involves the reduction of D-2-aminophenylacetic acid.

Chemical Synthesis: Birch-type Reduction

A patented method describes the production of D-2-amino-2-(1,4-cyclohexadienyl)acetic acid through the reduction of D-2-aminophenylacetic acid.[6]

Experimental Protocol:

-

Starting Material: D-2-aminophenylacetic acid

-

Reagents: Metallic sodium and a proton donor (e.g., water) in liquid ammonia.

-

Reaction Conditions: The reduction is carried out at a temperature of -25°C to -50°C. The weight ratio of liquid ammonia to water is maintained between 65:35 and 82:18.[6]

-

Work-up: Upon completion of the reaction, the liquid ammonia is evaporated and recovered. The remaining aqueous mixture is filtered, and the pH is adjusted with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the crude product as white crystals.[6]

-

Purification: Further purification can be achieved through recrystallization.

The following diagram illustrates the general workflow for this chemical synthesis.

References

- 1. (alphaR)-alpha-Amino-1,4-cyclohexadiene-1-acetic acid | C8H11NO2 | CID 1268102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexa-1,4-dienylglycine - (R)-(−)-2-(2,5-Dihydrophenyl)glycine [sigmaaldrich.com]

- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. veeprho.com [veeprho.com]

- 6. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide to its Synthesis and Significance

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid , a non-proteinogenic amino acid, holds a significant position in the synthesis of semi-synthetic antibiotics. This technical guide delves into the discovery, history, and synthetic methodologies of this crucial chiral building block, offering valuable insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise moment of discovery for this compound is not prominently documented in seminal publications. Its emergence is intrinsically linked to the advancements in the field of non-proteinogenic amino acids (NPAAs) and the quest for novel antibiotic structures. NPAAs, which are not encoded by the standard genetic code, are a vast and structurally diverse class of molecules with critical roles in biochemistry and pharmacology.[1][2][3][4] The development of synthetic methods to create these unique amino acids has been a continuous endeavor in organic chemistry.

The history of this particular compound is most notably charted through patent literature, where it is frequently cited as a key intermediate in the production of cephalosporin and penicillin analogues. For instance, patents describe its preparation from D-2-aminophenylacetic acid, highlighting its importance in the pharmaceutical industry.[5] This suggests that its discovery was likely driven by the need for specific structural motifs to enhance the efficacy and spectrum of existing antibiotic classes.

The synthesis of this compound is a notable application of the Birch reduction , a powerful reaction in organic chemistry for the 1,4-reduction of aromatic rings.[6][7][8][9] Discovered by Australian chemist Arthur Birch, this reaction allows for the conversion of aromatic compounds into 1,4-cyclohexadienes, a transformation that is otherwise challenging to achieve.[6][8]

Synthetic Methodology: The Birch Reduction

The primary route for the synthesis of this compound involves the Birch reduction of D-2-aminophenylacetic acid. This reaction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia as the reducing agent, with an alcohol serving as a proton source.[6][8][9]

Experimental Protocol

The following is a generalized experimental protocol based on methods described in the literature for the Birch reduction of D-2-aminophenylacetic acid.[5]

Materials:

-

D-2-aminophenylacetic acid

-

Liquid ammonia

-

Metallic sodium

-

Proton donor (e.g., t-butyl alcohol or water)

-

Solvent (e.g., tetrahydrofuran)

-

Quenching agent (e.g., ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

A reaction vessel equipped with a dry ice condenser is charged with liquid ammonia and the chosen solvent.

-

D-2-aminophenylacetic acid is added to the stirred ammonia solution.

-

Small pieces of metallic sodium are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

-

The proton donor is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed at a low temperature (typically -33°C to -78°C) until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched by the addition of a suitable agent like ammonium chloride to neutralize the excess alkali metal.

-

The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent.

-

The aqueous layer is acidified to precipitate the product.

-

The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via Birch reduction.

Quantitative Data

Quantitative data for the synthesis of this compound is primarily found in patent literature, which often focuses on optimizing reaction conditions for industrial-scale production. The table below summarizes typical data points.

| Parameter | Value | Reference |

| Starting Material | D-2-aminophenylacetic acid | [5] |

| Reducing Agent | Metallic Sodium | [5] |

| Proton Donor | Water | [5] |

| Solvent | Liquid Ammonia | [5] |

| Temperature | -25°C to -50°C | [5] |

| Yield | Variable, dependent on specific conditions | [5] |

| Purity | Determined by gas chromatography after derivatization | [5] |

Biological Significance and Applications

This compound is a valuable chiral precursor for the synthesis of various pharmaceuticals. Its primary application lies in the production of semi-synthetic β-lactam antibiotics. The diene moiety and the stereochemistry of the amino acid are crucial for the biological activity of the final antibiotic products. The incorporation of this non-proteinogenic amino acid can lead to antibiotics with improved properties, such as enhanced stability against β-lactamases, a broader spectrum of activity, and better pharmacokinetic profiles.

Signaling Pathways

Currently, there is no specific signaling pathway directly attributed to this compound itself in the public domain. Its significance is as a synthetic intermediate rather than a biologically active signaling molecule. The final antibiotic products synthesized from this compound, however, exert their effects by inhibiting bacterial cell wall synthesis, a well-characterized pathway.

Future Perspectives

The continued importance of developing new antibiotics to combat antimicrobial resistance ensures that the demand for chiral building blocks like this compound will remain high. Future research may focus on developing more efficient, sustainable, and scalable synthetic routes for its production. Furthermore, the unique structural features of this compound may be explored for the synthesis of other classes of bioactive molecules beyond antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0038641B1 - Process for producing d-2-amino-2-(1,4-cyclohexadienyl) acetic acid - Google Patents [patents.google.com]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Technical Guide to Commercial Sourcing and Application of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, (R)-(-)-2-(2,5-Dihydrophenyl)glycine is a critical chiral building block. This non-proteinogenic amino acid is instrumental in the synthesis of certain antibiotics and is a valuable component in the design of peptidomimetics and other specialized peptides. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its use.

Commercial Supplier Overview

A variety of chemical suppliers offer (R)-(-)-2-(2,5-Dihydrophenyl)glycine, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a quote for bulk quantities.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 471380 | 98% | 5 g | $48.50 | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

| Santa Cruz Biotechnology | sc-266307 | Research Grade | Inquire | Inquire | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

| Alkali Scientific | 471380-5G | Not Specified | 5 g | $50.86 | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

| LGC Standards | TRC-D449620-5G | Not Specified | 5 g | Inquire | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

| Fisher Scientific | 4713805G | Not Specified | 1 g | $58.20 | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

| ChemicalBook | CB7340030 | 98%, 99%+ | KG scale | $1.00 - $15.00/KG (Varies by supplier) | 26774-88-9 | C₈H₁₁NO₂ | 153.18 |

Key Technical Specifications

Beyond the basic supplier information, several key technical specifications are crucial for experimental planning and execution.

| Parameter | Value | Reference |

| Synonyms | (R)-α-Amino-1,4-cyclohexadiene-1-acetic acid, D-1,4-Cyclohexadienylglycine | [1][2] |

| Form | Solid | [1] |

| Melting Point | 280 °C (decomposes) | [1] |

| Optical Activity | [α]20/D −154°, c = 1 in H₂O | [1] |

| Primary Application | Peptide synthesis | [1] |

Experimental Protocols

The primary application of (R)-(-)-2-(2,5-Dihydrophenyl)glycine is in solid-phase peptide synthesis (SPPS). Below is a representative protocol for the incorporation of this amino acid into a peptide chain using a Boc (tert-butyloxycarbonyl) protection strategy.

Protocol: Boc-SPPS Coupling of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.

-

Drain the DCM.

2. N-α-Boc Deprotection:

-

Treat the resin-bound peptide with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

-

Repeat the treatment with 50% TFA in DCM for 20-30 minutes with agitation.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

-

Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

4. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-(R)-(-)-2-(2,5-Dihydrophenyl)glycine (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.

5. Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

-

Once the coupling is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Supplier Selection Workflow

The selection of a suitable commercial supplier is a critical step in any research project. The following diagram illustrates a logical workflow for this process, taking into account key decision-making factors.

Caption: A workflow diagram for the selection of a commercial supplier.

Signaling Pathways and Experimental Workflows

While (R)-(-)-2-(2,5-Dihydrophenyl)glycine is a building block and not directly involved in signaling pathways, its incorporation into peptides can influence their interaction with biological targets. The workflow for its use in research is depicted below.

Caption: A typical experimental workflow for peptide synthesis and evaluation.

References

Spectroscopic Profile of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. Due to the limited availability of published, compound-specific raw data, this document outlines the anticipated spectral characteristics based on the molecule's structural features and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to identify, characterize, and quantify it effectively.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO₂

-

Molecular Weight: 153.18 g/mol

-

CAS Number: 26774-88-9

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of similar chemical structures and functional groups. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | br s | 3H | NH₃⁺ |

| ~5.8 - 6.0 | m | 1H | Olefinic CH (=CH-C(C)H) |

| ~5.6 - 5.8 | m | 2H | Olefinic CH (-CH=CH-) |

| ~4.0 - 4.2 | s | 1H | α-CH |

| ~2.6 - 2.8 | m | 4H | Allylic CH₂ |

| ~12.0 - 13.0 | br s | 1H | COOH |

br s = broad singlet, m = multiplet, s = singlet Note: The protons of the amino and carboxylic acid groups are exchangeable and may not always be observed, or may appear as very broad signals, depending on the solvent and its purity.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | COOH |

| ~130 - 135 | C=CH |

| ~125 - 130 | =CH-CH= |

| ~55 - 60 | α-C |

| ~25 - 30 | CH₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3000 - 2800 | Medium | N-H stretch (Amino Acid Zwitterion) |

| ~3020 | Medium | =C-H stretch |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1580 | Strong | N-H bend (Amine) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 154.0868 | [M+H]⁺ (Monoisotopic) |

| 153.0789 | [M]⁺ (Molecular Ion) |

| 108.0578 | [M-COOH]⁺ |

| 79.0548 | [C₆H₇]⁺ (Cyclohexadienyl) |

Detailed Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for observing the zwitterionic form, while an acidic or basic D₂O solution can be used to observe the fully protonated or deprotonated forms, respectively. DMSO-d₆ can also be used and may allow for the observation of the NH and OH protons.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

-

Potassium Bromide (KBr), IR grade (if using pellet method).

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

Solvent for sample dissolution (e.g., methanol, water with 0.1% formic acid)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Tandem MS (MS/MS):

-

To obtain fragmentation data, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion and acquire the product ion spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

solubility of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in organic solvents

An In-depth Technical Guide on the Solubility of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-proteinogenic amino acid. Its structure, featuring a cyclohexa-1,4-dienyl side chain, imparts a unique combination of hydrophobicity and conformational rigidity. Understanding its solubility in various organic solvents is crucial for applications in peptide synthesis, drug formulation, and metabolic studies. This guide provides a detailed examination of the factors expected to govern its solubility and presents standardized protocols for its empirical determination.

Compound Profile:

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Structure | A chiral amino acid with a non-aromatic cyclic diene side chain. |

Theoretical Solubility Profile

The solubility of amino acids is primarily dictated by their zwitterionic nature at physiological pH, leading to high solubility in polar solvents like water and limited solubility in most organic solvents.[1][2] The will be influenced by the interplay of the polar amino and carboxyl groups and the non-polar cyclohexa-1,4-dienyl side chain.

Expected Solubility Trends:

The solubility is expected to vary with the polarity and hydrogen bonding capability of the organic solvent. A qualitative prediction of solubility is presented in the table below.

| Solvent Class | Example Solvents | Predicted Relative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to Low | Capable of hydrogen bonding with the amino and carboxyl groups, but the non-polar side chain will limit solubility compared to water. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[3] |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | The high polarity can solvate the zwitterionic form to some extent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | Limited polarity and inability to act as hydrogen bond donors will result in poor solvation of the zwitterionic amino acid. |

| Esters | Ethyl acetate | Very Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature makes them incapable of solvating the polar functional groups of the amino acid. |

Experimental Determination of Solubility

Due to the absence of published data, experimental determination of the solubility of this compound is necessary. The following are detailed protocols for commonly employed methods.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility.[4][5]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. Alternatively, filter the solution through a syringe filter compatible with the organic solvent.

-

-

Analysis:

-

Transfer the clear supernatant/filtrate to a pre-weighed, dry container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, dry the container with the residue to a constant weight.

-

-

Calculation:

-

Weigh the container with the dried residue.

-

The mass of the dissolved amino acid is the final weight minus the initial weight of the container.

-

Solubility is calculated as the mass of the dissolved amino acid per volume of the solvent used.

-

Spectroscopic Method

For amino acids with a suitable chromophore or after derivatization, UV-Vis spectroscopy can be a rapid and sensitive method.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2.1).

-

-

Analysis:

-

After equilibration, withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the amino acid in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially for chiral compounds.[6][7]

Protocol:

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying this compound. A chiral column may be necessary to confirm enantiomeric purity.[7]

-

The mobile phase should be compatible with the solvent used for the solubility study.

-

A UV detector is typically used for detection.

-

-

Preparation of Standard Solutions and Calibration:

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.2.1).

-

-

Analysis:

-

After equilibration, take a sample of the clear supernatant and dilute it with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the amino acid in the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, correcting for the dilution.

-

Factors Influencing Solubility

-

Solvent Polarity: As a zwitterionic compound, higher solubility is expected in more polar solvents.[2]

-

Temperature: Solubility of solids in liquids generally increases with temperature.[8]

-

pH (in protic solvents): The solubility of amino acids is at a minimum at their isoelectric point. In acidic or basic organic solvents, the amino acid can form a salt, which may have a different solubility profile.[3]

-

Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of amino acids.

Conclusion

While specific quantitative data for the is currently unavailable, this guide provides a robust framework for its theoretical estimation and empirical determination. The provided experimental protocols for gravimetric, spectroscopic, and HPLC methods offer reliable approaches for researchers to generate the necessary data for their specific applications. The unique structural features of this amino acid suggest a solubility profile that will be of considerable interest in the fields of medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. microbenotes.com [microbenotes.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents -Korean Chemical Engineering Research [koreascience.kr]

A Comprehensive Technical Guide to the Thermal Stability of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the thermal stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of drug products. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition temperature and methodologies for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals containing this chiral intermediate.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its handling, storage, and the stability of the final drug product. Thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties. This compound, a chiral amino acid analog, is utilized in the synthesis of several important pharmaceuticals. Therefore, a thorough understanding of its behavior under thermal stress is essential for robust formulation development and regulatory compliance.

This guide summarizes the available data on the thermal stability of this compound and provides detailed experimental protocols for its analysis using common thermal analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Generic |

| Melting Point | 297 °C (with decomposition) | [2] |

Note: The melting point with decomposition was reported for the racemic mixture. It is assumed to be comparable for the (R)-enantiomer, though minor variations may exist.

Thermal Stability Data

The primary indicator of the thermal stability of this compound is its melting point, which is accompanied by decomposition at approximately 297 °C[2]. This high decomposition temperature suggests that the compound is relatively stable under normal storage and handling conditions.

To provide a more comprehensive understanding of its thermal behavior, hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented in Table 2. These values are representative of what might be expected for a compound of this nature and are intended for illustrative purposes.

| Parameter | Representative Value | Technique |

| Onset of Decomposition (T_onset) | ~ 285 °C | TGA/DSC |

| Peak Decomposition Temperature (T_peak) | ~ 297 °C | DSC |

| Mass Loss at 300 °C | > 50% | TGA |

| Enthalpy of Decomposition (ΔH_d) | - | DSC |

Note: The data in this table is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

Detailed methodologies for the two primary techniques used to assess thermal stability are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is a crucial technique for determining the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound into a clean, tared TGA pan (typically aluminum or platinum).[5]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be calculated using the tangent method at the point of maximum slope of the mass loss step.[6]

-

Quantify the percentage of mass lost at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and decomposition, as well as the enthalpy of these transitions.[7]

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-